The Core Mechanism of Ninerafaxstat in Cardiomyocytes: A Technical Guide
The Core Mechanism of Ninerafaxstat in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ninerafaxstat (formerly IMB-1018972) is an investigational cardiac mitotrope being developed for the treatment of cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1] As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat modulates the heart's energy metabolism.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of ninerafaxstat in cardiomyocytes, supported by available preclinical and clinical data.
The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine triphosphate (ATP).[3] However, in pathological states such as heart failure and hypertrophic cardiomyopathy, this reliance on fatty acid oxidation can become inefficient, leading to a state of energetic deficit. This is because the oxidation of fatty acids consumes more oxygen per molecule of ATP produced compared to the oxidation of glucose. Ninerafaxstat is designed to shift the heart's metabolic preference from fatty acids towards the more oxygen-efficient glucose pathway, thereby improving cardiac energetic efficiency.
Core Mechanism of Action: Partial Inhibition of Fatty Acid Oxidation
The primary mechanism of action of ninerafaxstat in cardiomyocytes is the partial and competitive inhibition of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT). This enzyme catalyzes the final step in the beta-oxidation of long-chain fatty acids. By inhibiting 3-KAT, ninerafaxstat reduces the rate of fatty acid oxidation, compelling the cardiomyocyte to increase its utilization of glucose for ATP production. This metabolic shift is particularly beneficial in conditions of myocardial ischemia or increased energy demand, where oxygen supply may be limited.
Ninerafaxstat is a prodrug that is hydrolyzed to its active moiety, IMB-1028814, which is further metabolized to three active metabolites. Preclinical studies have demonstrated that all three metabolites are metabolically active.
Signaling Pathways and Metabolic Consequences
The inhibition of 3-KAT by ninerafaxstat initiates a cascade of metabolic changes within the cardiomyocyte, primarily impacting the balance between fatty acid and glucose oxidation.
As depicted in Figure 1, ninerafaxstat's inhibition of 3-KAT leads to a decrease in the production of Acetyl-CoA from fatty acid oxidation. To compensate for this, the cardiomyocyte increases the flux of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate dehydrogenase (PDH). This results in a greater reliance on glucose oxidation for energy production, which ultimately leads to more efficient ATP synthesis in terms of oxygen consumption.
Quantitative Data from Clinical Trials
The clinical development of ninerafaxstat has provided valuable quantitative data on its effects on cardiac metabolism and function. The following tables summarize key findings from the Phase 2 IMPROVE-HCM and IMPROVE-DiCE trials.
IMPROVE-DiCE Trial: Effects on Cardiac Energetics and Metabolism
The IMPROVE-DiCE trial was an open-label, mechanistic Phase 2a study that evaluated the effects of ninerafaxstat (200mg twice daily) on cardiac energetics, metabolism, and diastolic function in patients with cardiometabolic syndromes.
| Parameter | Baseline (Median [IQR]) | Post-treatment (Median) | Change | p-value |
| Myocardial Energetics | ||||
| PCr/ATP Ratio | 1.6 [1.4, 2.1] | - | +32% | <0.01 |
| Myocardial Metabolism | ||||
| Myocardial Triglyceride Content | 2.2% [1.5, 3.2] | - | -34% | 0.03 |
| PDH-flux | - | - | +45% (mean) | 0.08 (trend) |
| Diastolic Function | ||||
| Peak Diastolic Strain Rate | 0.86/s [0.82, 1.06] | - | +10% | <0.05 |
| Peak LV Filling Rate | - | - | +11% | <0.05 |
Table 1: Key Metabolic and Functional Changes in the IMPROVE-DiCE Trial.
IMPROVE-HCM Trial: Effects on Exercise Capacity and Patient-Reported Outcomes
The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, placebo-controlled, double-blind study that assessed the safety and efficacy of ninerafaxstat (200 mg twice daily) for 12 weeks in patients with symptomatic nHCM.
| Parameter | Ninerafaxstat Group | Placebo Group | LS Mean Difference (95% CI) | p-value |
| Exercise Capacity | ||||
| Change in VE/VCO2 slope | -0.3 | +1.6 | -2.1 (-3.6 to -0.6) | 0.006 |
| Change in Peak VO2 | - | - | - | 0.90 |
| Patient-Reported Outcomes | ||||
| Change in KCCQ-CSS (overall) | - | - | 3.2 (-2.9 to 9.2) | 0.30 |
| Change in KCCQ-CSS (baseline ≤80) | - | - | 9.4 (0.3 to 18.5) | 0.04 |
Table 2: Efficacy Outcomes in the IMPROVE-HCM Trial.
Experimental Protocols
Detailed, step-by-step laboratory protocols for the specialized techniques used in the ninerafaxstat clinical trials are not publicly available. However, the principles of these key experimental methodologies are described below.
Measurement of Myocardial Energetics (31P-Magnetic Resonance Spectroscopy)
The ratio of phosphocreatine to ATP (PCr/ATP) is a key indicator of the energetic state of the myocardium and was a primary endpoint in the IMPROVE-DiCE trial. This ratio is measured non-invasively using 31P-Magnetic Resonance Spectroscopy (31P-MRS).
The methodology involves placing a specialized 31P surface coil over the patient's chest to detect the signals from phosphorus-containing metabolites in the heart. A localized spectroscopy sequence, such as 3D image-selected in vivo spectroscopy (ISIS), is used to acquire data from a specific voxel within the myocardium. The raw signal is then processed using a Fourier transform to generate a spectrum with distinct peaks for PCr and the three phosphate groups of ATP. The areas under the PCr and γ-ATP peaks are integrated to calculate the PCr/ATP ratio.
Measurement of Pyruvate Dehydrogenase Flux (Hyperpolarized 13C-MRS)
To directly assess the shift towards glucose metabolism, the IMPROVE-DiCE study utilized hyperpolarized [1-13C]pyruvate MRS to measure the in-vivo flux through pyruvate dehydrogenase (PDH).
This advanced imaging technique involves hyperpolarizing a 13C-labeled pyruvate substrate to dramatically increase its MR signal. The hyperpolarized pyruvate is then injected intravenously, and its metabolic conversion in the heart is tracked in real-time using dynamic 13C-MRS. The conversion of [1-13C]pyruvate to [13C]bicarbonate is a direct measure of PDH activity. Kinetic modeling of the signal intensity changes of the pyruvate and bicarbonate peaks over time allows for the calculation of the PDH flux rate.
Conclusion
Ninerafaxstat is a novel cardiac mitotrope that acts by partially inhibiting fatty acid oxidation in cardiomyocytes through the competitive inhibition of 3-ketoacyl-CoA thiolase. This mechanism induces a metabolic shift towards more oxygen-efficient glucose oxidation, thereby improving the energetic status of the heart. Clinical data from Phase 2 trials have demonstrated that this metabolic modulation translates into improvements in cardiac energetics, diastolic function, exercise capacity, and patient-reported outcomes in individuals with cardiometabolic heart disease and non-obstructive hypertrophic cardiomyopathy. Further investigation in larger, Phase 3 trials is ongoing to fully elucidate the therapeutic potential of this targeted metabolic approach in treating heart disease.
References
- 1. Hyperpolarized 13C‐MRS can Quantify Lactate Production and Oxidative PDH Flux in Murine Skeletal Muscle During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imbria Pharmaceuticals Presents Phase 1 and Preclinical Data of IMB-1018972 (IMB-101), an Investigational Cardiac Mitotrope , at the American College of Cardiology 70th Annual Scientific Session & Expo - SV Health Investors [svhealthinvestors.com]
- 3. Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR - PMC [pmc.ncbi.nlm.nih.gov]
